CDI Recurrence Rate Reduction at Day 40: CRS3123 4% vs Vancomycin 23% in Phase 2 Clinical Trial
In a randomized, double-blind, multicenter Phase 2 clinical trial published in The Lancet Infectious Diseases, CRS3123 demonstrated a clinically and statistically significant reduction in CDI recurrence at day 40 compared to oral vancomycin. Patients receiving CRS3123 (200 mg or 400 mg twice daily for 10 days) achieved a 97% clinical cure rate at day 12, comparable to 93% for vancomycin [1]. However, the recurrence rate by day 40 was 4% for CRS3123 across both dose groups, compared to 23% for vancomycin, representing an approximate 83% relative risk reduction [2].
| Evidence Dimension | CDI recurrence rate at day 40 |
|---|---|
| Target Compound Data | 4% recurrence (across 200 mg and 400 mg BID dose groups) |
| Comparator Or Baseline | Vancomycin: 23% recurrence |
| Quantified Difference | 19 percentage points absolute reduction; ~83% relative reduction |
| Conditions | Phase 2 randomized, double-blind, multicenter trial; adults with primary episode or first recurrence of CDI; oral administration twice daily for 10 days; 43 patients in intent-to-treat analysis |
Why This Matters
Recurrence is a critical endpoint in CDI management due to high rates (20-40%) with current therapies; this differentiation provides a compelling procurement rationale for organizations seeking to reduce readmissions and improve patient outcomes.
- [1] Louie T, et al. Phase 2 trial of CRS3123 versus vancomycin for Clostridioides difficile infection. Lancet Infect Dis. 2026. View Source
- [2] Crestone Inc. Crestone Reports Positive Phase 2 Results for CRS3123 in Treating C. Difficile Infections. September 10, 2024. View Source
